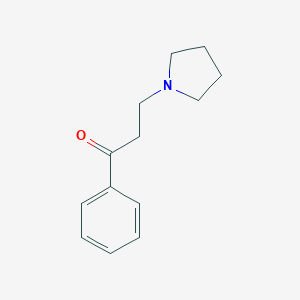
1-Phényl-3-(pyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
The compound 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one is a chemical structure that is closely related to various heterocyclic and aromatic compounds. While the specific compound is not directly studied in the provided papers, there are several related compounds that have been synthesized and analyzed, which can provide insights into the potential properties and reactivity of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 6-Phenyl-4-(p-tolyl)pyridin-2(1H)-one was achieved via a one-pot, three-component reaction involving an aldehyde, a nitroacetate, and ammonium acetate in refluxing ethanol . Similarly, the synthesis of enantiomers of a pyrrolidin-2-one derivative was performed using asymmetric methods such as Sharpless asymmetric dihydroxylation or hydrolytic kinetic resolution . These methods could potentially be adapted for the synthesis of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as single-crystal X-ray diffraction, NMR, and mass spectrometry . These studies reveal the conformation, stereochemistry, and crystal packing of the molecules. For example, the crystal structure of a pyrrolidine-1-carbonyl isochroman-1-one derivative was determined, providing insights into the correlation between crystal structure and spectroscopic properties . This information is crucial for understanding the molecular structure of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one.
Chemical Reactions Analysis
The reactivity of similar compounds includes a variety of chemical reactions. For instance, 1-Phenylbut-1-yn-3-one was found to undergo dimerization and addition reactions with various heterocycles, leading to the formation of different products depending on the heterocycle used . These reactions highlight the potential reactivity of the ketone group in 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one, which could undergo similar addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular packing and intermolecular interactions. For example, the polymorphs of a phenylacrylonitrile derivative showed different optical properties due to subtle changes in molecular conformation . The presence of hydrogen bonding and other non-covalent interactions significantly affects the melting points and stability of the crystal structures . These findings suggest that 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one would also exhibit specific physical and chemical properties based on its molecular interactions and packing arrangements.
Applications De Recherche Scientifique
Recherche pharmacologique
“1-Phényl-3-(pyrrolidin-1-yl)propan-1-one” est structurellement lié aux cathinones synthétiques, qui sont des substances psychoactives aux propriétés stimulantes . En recherche pharmacologique, ce composé peut être utilisé pour étudier la relation structure-activité (RSA) des cathinones synthétiques. Les chercheurs peuvent modifier sa structure pour comprendre comment les changements affectent son interaction avec divers systèmes de neurotransmetteurs, tels que la dopamine, la sérotonine et la noradrénaline.
Toxicologie
En raison de sa similitude avec les cathinones synthétiques connues, “this compound” sert de substance de référence importante dans les études toxicologiques . Elle aide à développer des méthodes analytiques pour détecter les cathinones synthétiques dans les échantillons biologiques, ce qui est crucial pour les enquêtes médico-légales et la toxicologie clinique.
Mécanisme D'action
Target of Action
The primary targets of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one are the Muscarinic acetylcholine receptors M1, M2, and M3 . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one acts by blocking central cholinergic receptors , thus balancing cholinergic and dopaminergic activity in the basal ganglia . This balance is crucial for normal motor function. Many of its effects are due to its pharmacologic similarities with atropine .
Biochemical Pathways
The compound’s action on the muscarinic acetylcholine receptors affects the cholinergic pathways in the nervous system . By blocking these receptors, it reduces the effect of acetylcholine, a neurotransmitter that plays a key role in muscle contraction and heart rate .
Pharmacokinetics
Given its structural similarity to other compounds that target the same receptors, it is likely to have similar pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one’s action include reduction in salivation and mydriasis (dilation of the pupils) . These effects are due to its antispasmodic action on smooth muscle .
Propriétés
IUPAC Name |
1-phenyl-3-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14/h1-3,6-7H,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSWNYCNECGVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275711 | |
| Record name | 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94-39-3 | |
| Record name | 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-3-(pyrrolidin-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



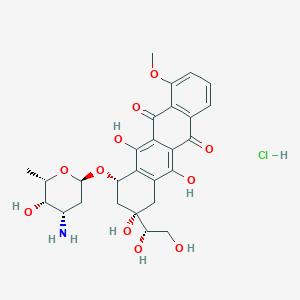


![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)
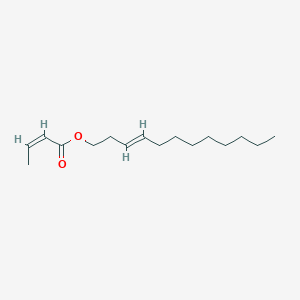

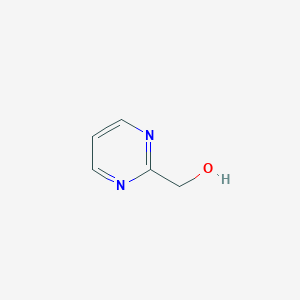
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)
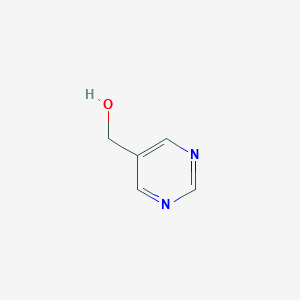

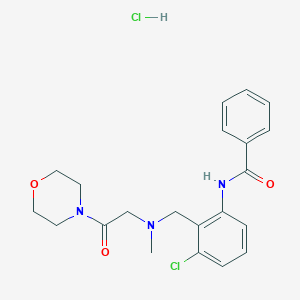
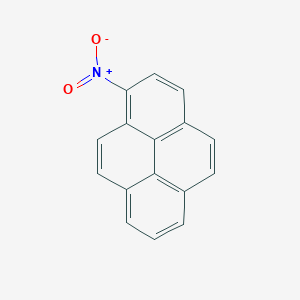
![5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B107362.png)
